Methyl 2-(dibromomethyl)-6-nitrobenzoate
Description
Methyl 2-(dibromomethyl)-6-nitrobenzoate (CAS: Not explicitly provided in evidence; structurally related to compounds like 61940-21-4 and 98475-07-1) is a brominated aromatic ester with a nitro group at the 6-position and a dibromomethyl substituent at the 2-position. Its molecular formula is C₉H₇Br₂NO₄ (inferred from analogs like Methyl 2-(bromomethyl)-6-nitrobenzoate, C₉H₈BrNO₄ ), and it has a molecular weight of approximately 356.9 g/mol (calculated). This compound is structurally characterized by steric and electronic effects due to the electron-withdrawing nitro group and the bulky dibromomethyl moiety, which influence its reactivity and stability .
The dibromomethyl variant likely shares similar synthetic utility in electrophilic substitution or nucleophilic displacement reactions due to its bromine substituents .
Properties
IUPAC Name |
methyl 2-(dibromomethyl)-6-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO4/c1-16-9(13)7-5(8(10)11)3-2-4-6(7)12(14)15/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEIYSBHBFHZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dibromomethyl)-6-nitrobenzoate typically involves the bromination of methyl 2-methyl-6-nitrobenzoate. The reaction is carried out using bromine or bromoform in the presence of a catalyst or under specific conditions to achieve the desired dibromomethyl substitution . The reaction conditions often include the use of solvents like carbon tetrachloride (CCl4) and phase-transfer catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dibromomethyl)-6-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dibromomethyl group, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, bromoform, hydrogen gas, and various catalysts such as palladium or platinum. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include substituted benzoates, amino derivatives, and oxidized benzoic acid derivatives
Scientific Research Applications
Methyl 2-(dibromomethyl)-6-nitrobenzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is utilized in biological research to study the effects of brominated and nitro-substituted compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-(dibromomethyl)-6-nitrobenzoate involves its interaction with molecular targets through its functional groups. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions, affecting cellular processes . These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of Methyl 2-(dibromomethyl)-6-nitrobenzoate with structurally related compounds:
Research Findings and Data
Analytical Data
- HPLC Methods : A validated HPLC method detects brominated nitrobenzoates (e.g., 61940-21-4) at concentrations as low as 0.05 μg/mL, critical for impurity profiling in pharmaceuticals .
- Structural Confirmation: X-ray crystallography of related compounds (e.g., 2-methoxycarbonyl-6-nitrobenzoic acid) reveals non-planar substituent orientations due to steric interactions .
Biological Activity
Methyl 2-(dibromomethyl)-6-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group and two bromomethyl substituents on a benzoate structure. Its molecular formula is C₉H₈Br₂N₁O₃, with a molecular weight of 303.98 g/mol. The presence of both bromine and nitro groups allows for diverse chemical reactivity, making it a versatile compound in organic synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzoates have shown activity against Mycobacterium tuberculosis , with certain structures demonstrating improved efficacy compared to their parent compounds . The nitro group is often implicated in the mechanism of action, facilitating the generation of reactive intermediates that can disrupt microbial cell functions.
Genotoxicity
This compound has been identified as a genotoxic impurity in pharmaceutical formulations. A case study highlighted its detection at sub-ppm levels using advanced analytical techniques such as HPLC and LC-MS . The Ames test confirmed its genotoxic potential, indicating that exposure could lead to DNA damage.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophiles, attracting nucleophiles and forming new bonds. Additionally, the nitro group can be reduced to an amino group under certain conditions, altering the compound's electronic properties and enhancing its reactivity.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Bromination : Utilizing bromine or brominating agents to introduce bromomethyl groups onto the aromatic ring.
- Nitration : Employing nitrating agents to introduce the nitro group at the desired position on the benzoate structure.
Analytical Method Development
A significant study focused on developing a sensitive analytical method for detecting this compound in pharmaceutical products. The method demonstrated high sensitivity with a detection limit of 1 ng/mL and good linearity across a range of concentrations . This study underscores the importance of monitoring genotoxic impurities in drug development.
Antimycobacterial Activity
Another investigation explored the antimycobacterial activity of various nitrobenzoate derivatives, including this compound. Results indicated that compounds with nitro substitutions exhibited enhanced activity against M. tuberculosis , suggesting their potential as lead compounds for developing new antitubercular agents .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
